molecular formula C10H19F2NO B1428097 {1-[(2,2-Difluoroethyl)amino]-4-methylcyclohexyl}methanol CAS No. 1248952-26-2

{1-[(2,2-Difluoroethyl)amino]-4-methylcyclohexyl}methanol

Cat. No. B1428097
CAS RN: 1248952-26-2
M. Wt: 207.26 g/mol
InChI Key: BJJZMUPYAGUZNG-UHFFFAOYSA-N
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Description

{1-[(2,2-Difluoroethyl)amino]-4-methylcyclohexyl}methanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known as DMCM and is a member of the cyclohexanolamine family. DMCM is a white crystalline powder that is soluble in water and has a melting point of 150-152 °C.

Scientific Research Applications

Medicinal Chemistry: Lipophilic Hydrogen Bond Donor

The 2,2-difluoroethyl group in {1-[(2,2-Difluoroethyl)amino]-4-methylcyclohexyl}methanol is recognized for its role as a lipophilic hydrogen bond donor in medicinal chemistry. Its incorporation into small molecules is challenging but crucial for designing drugs with improved physicochemical properties. The electronegative fluorine atoms increase the acidity of the hydrogen, enhancing drug target affinity and specificity .

Drug Design: Metabolic Stability

In drug design, the difluoroethyl moiety is valued for its metabolic stability. This stability makes it a suitable bioisostere for alcohols, ethers, thiols, amines, and amides, which are common pharmacophores in drug compounds. The presence of C–F bonds can significantly improve the metabolic stability of the drug, making it more resistant to metabolic degradation .

Synthetic Chemistry: Electrophilic 2,2-Difluoroethylation

The compound can be used in synthetic chemistry for the electrophilic 2,2-difluoroethylation of nucleophiles. This process allows for the introduction of the difluoroethyl group into a wide range of structurally diverse nucleophiles, expanding the toolkit available for the synthesis of new drug targets .

Fluorinated Compounds: Materials Science

Fluorinated compounds, such as {1-[(2,2-Difluoroethyl)amino]-4-methylcyclohexyl}methanol, play a significant role in materials science. The introduction of fluorinated groups can create properties not found in biologically available molecules, which is essential for developing new materials with unique characteristics .

Agrochemistry: Lipophilicity Modulation

In agrochemistry, the modulation of lipophilicity is a critical factor for the effectiveness of agrochemicals. The difluoroethyl group can be used to adjust the lipophilicity of compounds, thereby influencing their solubility, distribution, and interaction with biological targets .

Innovative Synthetic Methods: Introduction of Fluorinated Groups

The development of innovative synthetic methods for the introduction of fluorinated groups into small molecules is an important area of research. {1-[(2,2-Difluoroethyl)amino]-4-methylcyclohexyl}methanol can serve as a model compound for developing new synthetic strategies that can be applied to a variety of molecules, particularly in the pharmaceutical industry .

properties

IUPAC Name

[1-(2,2-difluoroethylamino)-4-methylcyclohexyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19F2NO/c1-8-2-4-10(7-14,5-3-8)13-6-9(11)12/h8-9,13-14H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJJZMUPYAGUZNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)(CO)NCC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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